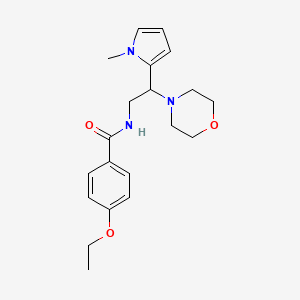

4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their potential pharmacological activities. Benzamides have been extensively studied for their gastric prokinetic properties, which enhance gastrointestinal motility, and for their selectivity and potency in various biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide moiety to enhance the desired biological activity. For instance, the synthesis of N-[(2-morpholinyl)alkyl]benzamides has been reported, where the morpholinyl moiety was designed after considering the side-chain structure of known prokinetic agents such as cisapride . Similarly, the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide has been achieved from commercially available trans-4-hydroxy-L-proline, indicating the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel benzamide compound was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), which provides insights into the electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

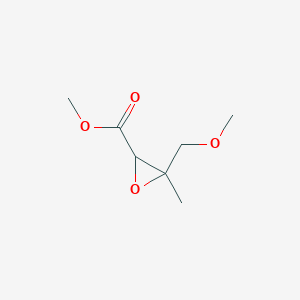

Benzamide derivatives can undergo various chemical reactions, including ring-opening reactions of oxirane rings by heterocyclic amines, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline forms, can be characterized using techniques like X-ray powder diffractometry, thermal analysis, and spectroscopy . The characterization of polymorphs is essential as different forms can exhibit distinct physical properties, such as melting points and stability, which can affect the compound's pharmacokinetic profile .

Applications De Recherche Scientifique

Synthesis and Biomedical Applications

Heterocyclic Compounds Synthesis

Research on benzodifuranyl, triazines, and oxadiazepines derivatives, including those derived from visnaginone and khellinone, has shown potential in developing analgesic and anti-inflammatory agents. These compounds exhibit significant COX-2 inhibition, suggesting their role in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Gastrokinetic Activity

A series of benzamides, including 4-amino-5-chloro-2-methoxy and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, were synthesized and evaluated for their effects on gastric emptying, demonstrating potential as gastrokinetic agents. These findings suggest applications in managing gastrointestinal motility disorders (Kato et al., 1992).

Antimicrobial Activities

New 1,2,4-triazole derivatives have been developed, showing good to moderate antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Properties and Applications

Ionic Liquids

Research into morpholinium-based ionic liquids has explored their physicochemical properties, cytotoxicity, and biodegradability. These substances have potential applications in green chemistry, particularly as solvents for biomass (Pernak et al., 2011).

Anticonvulsant Activity

Studies on enaminones derived from cyclic beta-dicarbonyl compounds and various amines, including morpholine, have identified compounds with potent anticonvulsant activity. This suggests potential applications in treating neurological disorders (Edafiogho et al., 1992).

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-3-26-17-8-6-16(7-9-17)20(24)21-15-19(18-5-4-10-22(18)2)23-11-13-25-14-12-23/h4-10,19H,3,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQUXYQMNYNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2540330.png)

![1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2540335.png)

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)

![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)